molecular formula C8H8N2 B176525 2-(Methylamino)benzonitrile CAS No. 17583-40-3

2-(Methylamino)benzonitrile

Cat. No.: B176525
CAS No.: 17583-40-3
M. Wt: 132.16 g/mol
InChI Key: SHIBMGQAICRHTE-UHFFFAOYSA-N
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Description

2-(Methylamino)benzonitrile is an organic compound with the molecular formula C8H8N2. It is a derivative of benzonitrile, where a methylamino group is substituted at the second position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-(Methylamino)benzonitrile involves the reaction of N-methylaniline with boron trichloride in toluene under ice-cooling conditions. The mixture is then refluxed on an oil bath, followed by the addition of methyl thiocyanate and further stirring. The product is then purified through silica gel chromatography and recrystallization .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as recycling agents, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where the methylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(Methylamino)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylamino)benzonitrile involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzonitrile: Similar structure but lacks the methyl group.

    N-Methylbenzamide: Contains a similar methylamino group but with a different functional group.

    2-Cyanotoluene: Similar nitrile group but with a different substitution pattern.

Uniqueness

2-(Methylamino)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group at the second position of the benzene ring makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

2-(methylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIBMGQAICRHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303472
Record name 2-(Methylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17583-40-3
Record name 17583-40-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Fluorobenzonitrile (10.0 g, 82.8 mmol) was dissolved in acetonitrile (100 ml), and 40% aqueous methylamine solution (200 ml) was added thereto, followed by stirring at 60° C. overnight. 40% aqueous methylamine solution (100 ml) was further added thereto, followed by stirring at 60° C. for 9 hours. The reaction mixture was concentrated under reduced pressure, then water was added to the resulting residue, the mixture was extracted with chloroform. After the organic layer was dried (over anhydrous magnesium sulfate), the drying agent was filtered off, and the organic layer was concentrated under reduced pressure. The resulting oily substances were purified by silica gel column chromatography (the substances were eluted with an increasing concentration of chloroform from chloroform/hexane=1/2 to chloroform/hexane=1/1) to give the title compound (5.38 g, 49%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
49%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

N-(2-Cyanophenyl)-2,2,2-trifluoro-N-methylacetamide (3 g, 0.01 mol) was dissolved in a sodium bicarbonate/water/ethanol mixture, refluxed for 5 h and evaporated. Water was added and the mixture extracted with ethyl acetate, dried over sodium sulphate and evaporated to give the product (2.5 g). MS (+EI) 132 (M+), 1H NMR (CDCl3) 7.45 (2H, t), 6.69 (1H, d), 6.62 (1H, t), 6.19 (1H, s), 2.76 (3H, d).
Quantity
3 g
Type
reactant
Reaction Step One
Name
sodium bicarbonate water ethanol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the synthetic applications of 2-(methylamino)benzonitrile in organic chemistry?

A1: this compound serves as a versatile starting material for synthesizing various heterocyclic compounds. For instance, it can be transformed into 4-amino-1,2-dihydro-3-quinolinecarboxylates. This transformation involves a one-pot reaction sequence where this compound reacts with magnesium bis(diisopropylamide) followed by α,β-unsaturated carboxylic acid esters. [] This method provides a convenient route to access a range of substituted 4-amino-1,2-dihydro-3-quinolinecarboxylates, which are important scaffolds in medicinal chemistry.

Q2: How does the reaction mechanism of this compound with magnesium bis(diisopropylamide) and α,β-unsaturated carboxylic acid esters proceed?

A2: The reaction proceeds through a sequential conjugate addition and enolate-nitrile coupling mechanism. [] Initially, magnesium bis(diisopropylamide) deprotonates the methylamino group of this compound, generating a nucleophilic anion. This anion undergoes conjugate addition to the α,β-unsaturated carboxylic acid ester, forming an enolate intermediate. Subsequently, the enolate attacks the nitrile group intramolecularly, leading to cyclization and formation of the 4-amino-1,2-dihydro-3-quinolinecarboxylate product.

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